2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide typically involves multi-component reactions. One common method involves the condensation of substituted salicylaldehyde, malononitrile, and diethyl phosphite or diphenyl phosphite using anhydrous lithium hydroxide as a catalyst under mild conditions . This method yields the desired chromene derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of fungal enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromene derivatives: These compounds share a similar chromene core structure and exhibit comparable biological activities.
2-Amino-4H-chromene derivatives: These compounds are structurally related and have been studied for their antifungal and antimicrobial properties.
Uniqueness
2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C30H25N3O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C30H25N3O4/c1-18-6-5-8-21(14-18)33-27(34)17-36-25-13-11-20(15-26(25)35-2)28-23-12-10-19-7-3-4-9-22(19)29(23)37-30(32)24(28)16-31/h3-15,28H,17,32H2,1-2H3,(H,33,34) |
InChI Key |
GSOYEJOYIPBJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
Origin of Product |
United States |
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